4-Propyl-4-cyclopentene-1,3-dione

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Researchers optimizing cyclopentenedione scaffolds face a critical gap: no single 4-alkyl congener provides the intermediate LogP (~1.25) and precisely two rotatable bonds needed to dissect entropic contributions to ligand-target binding. 4-Propyl-4-cyclopentene-1,3-dione (CAS 58940-74-2) fills this gap: • LogP 1.25-avoids the low lipophilicity of the parent (0.08) and excessive values of butyl analogs (>2) • 2 rotatable bonds-calibrated midpoint between rigid methyl (0) and flexible butyl (3) for systematic SAR • Intermediate steric profile-enables late-stage diversification without the penalty of longer chains Ideal for medicinal chemistry SAR, agrochemical lead optimization, and enolization regiochemistry studies. Supplied with full Certificate of Analysis.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 58940-74-2
Cat. No. B13940500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-4-cyclopentene-1,3-dione
CAS58940-74-2
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)CC1=O
InChIInChI=1S/C8H10O2/c1-2-3-6-4-7(9)5-8(6)10/h4H,2-3,5H2,1H3
InChIKeyHUZHDRQHQVAXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-4-cyclopentene-1,3-dione: Core Properties & Classification


4-Propyl-4-cyclopentene-1,3-dione (CAS 58940-74-2, C₈H₁₀O₂, MW 138.16 g/mol) is a 4-alkyl-substituted cyclopentene-1,3-dione derivative characterized by a conjugated cyclopentenone-dione core bearing an n-propyl chain at the 4-position [1]. Unlike the unsubstituted parent scaffold (4-cyclopentene-1,3-dione, CAS 930-60-9), which is reported as a potent antifungal agent (IC₅₀ = 1–2 µM against Candida spp.), the 4-propyl congener is primarily documented as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits ancillary antioxidant activity in lipid systems [2] [3]. This functional divergence underscores the critical role of the 4-alkyl substituent in tuning both physicochemical properties (XLogP3-AA = 1.3 vs. ~0.0 for the parent) and biological target engagement, making generic substitution within the cyclopentenedione class unreliable [1] [4].

Synthetic intermediate: 4-propyl substituent distinct from methyl/ethyl/butyl for enolization and SAR studies.
Liquid or low-melting solid; requires handling protocols different from parent crystalline solid.
Predicted LogP ~1.25 supports organic-phase partitioning and reverse-phase HPLC retention tuning.

4-Propyl-4-cyclopentene-1,3-dione vs. Other 4-Alkyl Cyclopentenediones


Cyclopentene-1,3-dione derivatives exhibit profound structure-dependent shifts in biological activity. The unsubstituted parent compound (CAS 930-60-9) demonstrates strong antifungal activity (IC₅₀ = 1–2 µM) via chitin synthesis inhibition, yet lacks documented lipoxygenase or cyclooxygenase engagement [1]. In contrast, the 4-propyl derivative (CAS 58940-74-2) is classified as a potent lipoxygenase inhibitor with ancillary antioxidant properties in fats and oils, a functional profile absent in the parent scaffold [2]. The 4-n-propyl substituent increases computed lipophilicity from XLogP ~0.0 to 1.3, altering membrane permeability and protein binding characteristics [3]. Furthermore, the regioselective enolization behavior of 4-substituted cyclopentene-1,3-diones is highly dependent on the nature of the 4-alkyl group, affecting synthetic derivatization strategies and downstream product profiles [4]. These multidimensional divergences mean that substituting the 4-propyl congener with the unsubstituted parent, the 4-methyl, or the 4-ethyl analog would yield a compound with a different target engagement spectrum, solubility profile, and synthetic reactivity — directly impacting experimental reproducibility and procurement decisions.

Lipophilicity mismatch
LogP 1.25 differs substantially from parent (0.08) and 4-methyl (~0.58). Simple alkyl replacement alters partition coefficients, HPLC retention, and membrane partitioning behavior.
Physical state and handling shift
Target compound is a liquid/low-melting solid, unlike crystalline parent. Storage, dispensing, and stoichiometric calculations differ from 4-methyl or parent forms.
Conformational space and regioselectivity
Propyl chain introduces two rotatable bonds and specific steric demand absent in methyl/ethyl. Enolization regiochemistry under basic/acidic conditions may shift; direct method transfer from other 4-alkyl analogs requires validation.

Quantitative Evidence vs. Closest Analogs


Lipophilicity vs. Parent and Shorter Alkyl Homologs

The MeSH pharmacological classification for 4-Propyl-4-cyclopentene-1,3-dione (CAS 58940-74-2) explicitly identifies it as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' while also noting weaker inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. In contrast, the unsubstituted 4-cyclopentene-1,3-dione (CAS 930-60-9) is documented as a potent antifungal agent (IC₅₀ = 1–2 µM against Candida spp.) acting via chitin synthesis inhibition, with no published evidence of 5-LOX, COX, or arachidonic acid pathway engagement [2]. This represents a categorical shift in primary pharmacological target from antifungal cell-wall biosynthesis to mammalian eicosanoid signaling driven solely by the presence of the 4-propyl substituent.

Lipophilicity vs. parent and methyl
Head-to-head
ΔLogP = +1.17 vs. parent (0.08); +0.67 vs. 4-methyl (~0.58). Propyl LogP = 1.25.
Supports organic-phase partitioning and permeability studies
Predicted LogP values; verify experimentally for critical workflows
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Molecular Weight and Physical Form vs. 4-Methyl and Parent

Computed partition coefficients reveal a significant lipophilicity increase when progressing from the unsubstituted core to the 4-propyl derivative. 4-Propyl-4-cyclopentene-1,3-dione has a computed XLogP3-AA of 1.3 [1], while the parent 4-cyclopentene-1,3-dione has a reported XLogP of approximately 0.0 to 0.09 [2] [3]. This ΔlogP of ~1.2–1.3 units corresponds to a roughly 15-fold increase in octanol-water partition coefficient, substantially altering predicted membrane permeability and passive absorption characteristics.

MW and physical state vs. methyl/parent
Head-to-head
MW 138.16 g·mol⁻¹; liquid/low-melting solid. ΔMW +42.08 vs. parent, +28.05 vs. 4-methyl.
Affects handling, storage, and stoichiometric calculations
Parent m.p. from historical source; physical form may vary by batch
Lipophilicity ADME Physicochemical property

Conformational Flexibility vs. 4-Methyl and 4-Ethyl

4-Propyl-4-cyclopentene-1,3-dione is explicitly documented in the MeSH system as serving 'as an antioxidant in fats and oils' [1]. This functional annotation is absent from the MeSH record and published literature for the parent 4-cyclopentene-1,3-dione (CAS 930-60-9) [2]. While quantitative antioxidant potency metrics (e.g., ORAC, TEAC, FRAP values) are not available in the currently accessible literature, the MeSH curation represents authoritative annotation of a reproducible experimental observation — the 4-propyl derivative inhibits lipid peroxidation in fatty matrices, a property not shared by the unsubstituted core scaffold.

Conformational flexibility vs. methyl/ethyl
Class-level
2 rotatable bonds (propyl) vs. 0 (methyl), 1 (ethyl), 3 (butyl)
Provides defined flexibility for entropic binding studies
Biological relevance inferred from cyclopentenedione class SAR
Antioxidant Lipid oxidation Food chemistry

Regioselective Enolization Reactivity

A foundational study on the enolization of 4-substituted cyclopent-4-ene-1,3-diones (compounds 3a–e) demonstrated that the regioselectivity of enol and enol ether formation under both basic and acidic conditions is governed by the electronic and steric nature of the 4-substituent, with simultaneous endocyclic double bond migration in the side chain [1]. Although quantitative selectivity ratios for the 4-propyl congener specifically are not enumerated in the abstract, the study establishes that 4-alkyl chain length and branching directly control the regiochemical outcome of enolization — a critical step in downstream alkylidene cyclopentenone synthesis. This means the 4-propyl derivative exhibits distinct synthetic reactivity compared to the 4-methyl, 4-ethyl, or 4-butyl analogs, affecting product distribution in multi-step syntheses.

Regioselective enolization reactivity
Class-level
Substituent-dependent regioselectivity under basic/acidic conditions; quantitative ratios for propyl not published.
May influence synthetic route design; direct yield comparison not available
Refer to Lola et al. 1998 for general enolization behavior of 4-alkyl analogs
Synthetic chemistry Enolization Regioselectivity

Computed Molecular Descriptor Differentiation vs. 4-Methyl and 4-Ethyl Analogs

The 4-propyl substitution on the cyclopentene-1,3-dione scaffold yields distinct computed molecular properties compared to shorter-chain 4-alkyl analogs (Table 1). The 4-propyl derivative (C₈H₁₀O₂, MW 138.16, XLogP3-AA 1.3, TPSA 34.1 Ų, 2 rotatable bonds) differs from the 4-methyl congener (C₆H₆O₂, MW 110.11, lower lipophilicity) and the 4-ethyl congener (C₇H₈O₂, MW 124.14, intermediate properties) [1] . These systematic increments in molecular weight (+14 Da per CH₂), lipophilicity, and topological polar surface area influence QSAR predictions, solubility, and protein-binding profiles, reinforcing the non-interchangeability of the 4-propyl compound in quantitative structure-activity studies.

Molecular descriptors QSAR Lead optimization

Procurement and Application Scenarios


Medicinal Chemistry Lead Optimization

Investigators studying 5-lipoxygenase-mediated leukotriene biosynthesis or seeking pharmacological tools to dissect the arachidonic acid metabolic network should procure 4-Propyl-4-cyclopentene-1,3-dione (CAS 58940-74-2) rather than the unsubstituted parent compound. The MeSH curation explicitly identifies the 4-propyl derivative as a potent lipoxygenase inhibitor, whereas the parent 4-cyclopentene-1,3-dione is characterized as an antifungal agent with no documented LOX activity [1] [2]. Using the parent compound in a LOX inhibition assay would produce a false negative, undermining experimental conclusions.

Synthetic Methodology for Regioselective Enolization

For research on oxidative stability of edible oils, lipid-based formulations, or fat-containing products, the 4-propyl derivative provides a unique dual-function profile — combining lipoxygenase inhibitory activity with direct antioxidant effects in lipid matrices, as documented in MeSH [1]. The parent scaffold and other 4-alkyl analogs without this combined annotation cannot replicate this bifunctional behavior, which may be critical for synergistic stabilization strategies in food chemistry or cosmetic formulations.

Agrochemical Intermediate: Environmental Partitioning

Synthetic chemists pursuing alkylidene cyclopentenone scaffolds should select the 4-propyl congener when the target regioisomer requires the specific electronic and steric influence of the n-propyl chain. The foundational enolization study in Tetrahedron (1998) demonstrates that different 4-alkyl substituents (3a–e) direct divergent regiochemical outcomes [3]. Substituting the 4-propyl substrate with a 4-methyl or 4-ethyl analog would alter the enol/enol ether regioisomeric ratio, compromising synthetic route fidelity and product purity.

Conformational Probe for SAR Studies

Computational chemists building QSAR models for cyclopentenedione-based inhibitors require precise molecular descriptors. The 4-propyl derivative (MW 138.16, XLogP3-AA 1.3, TPSA 34.1 Ų) occupies a specific descriptor space distinct from the 4-methyl (MW 110.11) and 4-ethyl (MW 124.14) analogs [4] . Using an incorrect 4-alkyl congener in a training set would introduce systematic errors in LogP, molecular weight, and TPSA dimensions, degrading model predictivity and potentially misleading lead optimization decisions.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
LogP ~1.25, propyl steric profile
Membrane permeability, target engagement studies
Synthetic Methodology: Regioselective Enolization
Propyl substituent effect on enolization
Reaction regioselectivity, yield and purity monitoring
Agrochemical Intermediate: Environmental Partitioning
Moderate LogP for soil/plant uptake
Soil mobility, cuticular penetration studies
Conformational Probe for SAR Studies
Exactly two rotatable bonds
Conformational entropy, binding affinity correlations
Quote Request

Request a Quote for 4-Propyl-4-cyclopentene-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.